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molecular formula C16H14O5 B7815828 2-(2,5-Dimethoxybenzoyl)benzoic acid CAS No. 76526-29-9

2-(2,5-Dimethoxybenzoyl)benzoic acid

Cat. No. B7815828
M. Wt: 286.28 g/mol
InChI Key: BJLPSIPGXQUFGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04021457

Procedure details

Phthalic anhydride (17.8 g, 0.1 mole) is suspended in 100 ml. dry methylene chloride (previously distilled over anhydrous potassium carbonate). To the suspension is added anhydrous aluminum chloride (30.5 g, 0.23 mole) in one portion. The suspension quickly became bright yellow and is stirred at room temperature for 2 hours. A solution of p-dimethoxybenzene (27.6 g, 0.2 mole) in methylene chloride (100 ml) is added slowly to the vigorously stirred solution. The reaction mixture is stirred overnight at 25° and poured onto ice (300 g) and concentrated hydrochloric acid (50 ml). The slurry was stirred for 30 minutes and extracted with chloroform (4 × 150 ml). A white precipitate suspended in the aqueous layer is collected by filtration. The organic extract was washed once with water (200 ml) and washed with saturated sodium bicarbonate (4 × 150 ml). The aqueous bicarbonate extract is washed once with chloroform (150 ml) and acidified with concentrated hydrochloric acid, the mixture cooled on an ice bath and filtered. The residue is washed well with water and dried under reduced pressure and combined with the white precipitate to yield 2-(2' ,5'-dimethoxybenzoyl) benzoic acid (I) as a pale yellow solid.
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
30.5 g
Type
reactant
Reaction Step Two
Quantity
27.6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[O:6][C:4](=[O:5])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[Cl-].[Al+3].[Cl-].[Cl-].[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=1.Cl>C(Cl)Cl>[CH3:16][O:17][C:18]1[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][C:19]=1[C:4]([C:3]1[CH:7]=[CH:8][CH:9]=[CH:10][C:2]=1[C:1]([OH:6])=[O:11])=[O:5] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
17.8 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Two
Name
Quantity
30.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
Quantity
27.6 g
Type
reactant
Smiles
COC1=CC=C(C=C1)OC
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension quickly became bright yellow and is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
dry methylene chloride (previously distilled over anhydrous potassium carbonate)
STIRRING
Type
STIRRING
Details
The reaction mixture is stirred overnight at 25°
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The slurry was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (4 × 150 ml)
FILTRATION
Type
FILTRATION
Details
is collected by filtration
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
was washed once with water (200 ml)
WASH
Type
WASH
Details
washed with saturated sodium bicarbonate (4 × 150 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous bicarbonate extract
WASH
Type
WASH
Details
is washed once with chloroform (150 ml)
TEMPERATURE
Type
TEMPERATURE
Details
the mixture cooled on an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The residue is washed well with water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=C(C(=O)C2=C(C(=O)O)C=CC=C2)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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